EP3 Antagonist 6 Exhibits Nanomolar EP3 Receptor Affinity Distinct from Acylsulfonamide Series
EP3 antagonist 6 demonstrates an IC50 of 1.9 nM for the human EP3 receptor . This affinity positions the compound as equipotent to the acylsulfonamide series (e.g., L-798106, L-826266) but within a distinct chemical scaffold—ortho-substituted cinnamic acid derivatives—that avoids the metabolic liability of the acylsulfonamide moiety [1]. Comparative Ki values for acylsulfonamide hybrids reach as low as 0.6 nM [2], however EP3 antagonist 6's IC50 of 1.9 nM remains within the sub-nanomolar to low nanomolar range characteristic of high-affinity EP3 antagonists .
| Evidence Dimension | EP3 receptor affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.9 nM |
| Comparator Or Baseline | Acylsulfonamide hybrids (Ki = 0.6 nM); L-798106/L-826266 (Ki ~3-10 nM); DG-041 (IC50 not directly reported in same assay) |
| Quantified Difference | IC50 within 3-fold of most potent hybrid compounds; affinity comparable to reference EP3 antagonists |
| Conditions | Human recombinant EP3 receptor binding assay |
Why This Matters
The nanomolar IC50 confirms potent EP3 receptor engagement while the cinnamic acid scaffold offers improved metabolic stability relative to acylsulfonamide-based alternatives, which undergo rapid hydrolysis in vivo.
- [1] Belley M, Gallant M, Roy B, Houde K, Lachance N, Labelle M, Trimble L, Chauret N, Li C, Sawyer N, Tremblay N, Lamontagne S, Carrière MC, Denis D, Greig GM, Slipetz D, Metters KM, Gordon R, Chan CC, Zamboni RJ. Ortho-substituted cinnamic acids: a new class of selective EP3 antagonists. Bioorg Med Chem Lett. 2005;15(2):527-531. View Source
- [2] Juteau H, Gareau Y, Labelle M, Sturino CF, Sawyer N, Tremblay N, Lamontagne S, Carrière MC, Denis D, Metters KM. Comparison between two classes of selective EP3 antagonists and their biological activities. Bioorg Med Chem Lett. 2006;16(15):3971-3975. View Source
